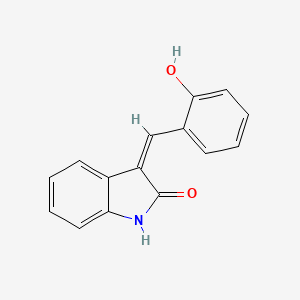

3-(2-Hydroxybenzylidene)indoline-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

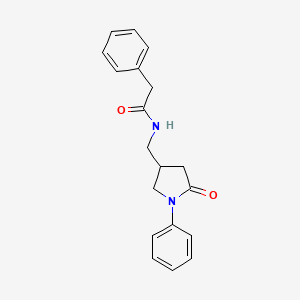

3-(2-Hydroxybenzylidene)indoline-2-one, also known as schiff base indoline, is an organic compound that belongs to the class of indole derivatives. It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Synthesis Analysis

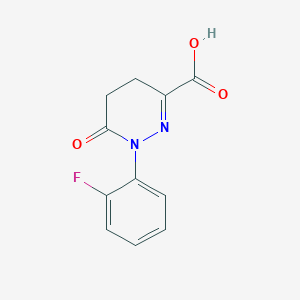

A series of 3-(benzylidene)indolin-2-one derivatives were synthesized and evaluated for their in vitro binding to alpha synuclein (α-syn), beta amyloid (Aβ), and tau fibrils . Indoline can be synthesized in various ways, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis .Molecular Structure Analysis

The structure of 3-(2-Hydroxybenzylidene)indoline-2-one consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The reactions are conducted both in water only and in a mixture of water with an organic solvent .Physical And Chemical Properties Analysis

3-(2-Hydroxybenzylidene)indoline-2-one has a molecular formula of C15H11NO2. The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Applications De Recherche Scientifique

Anti-Inflammatory Applications

The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of 3-(2-Hydroxybenzylidene)indoline-2-one, particularly 3-(3-hydroxyphenyl)-indolin-2-one, have shown high anti-inflammatory activity. They inhibit nitric oxide production related to inflammation and suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in a concentration-dependent manner .

Antiviral Activity

Indole derivatives, which include the structure of CHEMBL2407907, have been reported to possess antiviral properties. Specific derivatives have been prepared and tested against various viruses, including influenza A and Coxsackie B4 virus, showing inhibitory activity .

Anticancer Potential

The indole nucleus, which is part of CHEMBL2407907’s structure, is found in many bioactive compounds with clinical applications, including anticancer activity. Indole derivatives are known to bind with high affinity to multiple receptors, which can be beneficial in cancer treatment strategies .

Neuroprotective Effects

While not directly linked to CHEMBL2407907, research on neural stem cells (NSCs) and their therapeutic role in neurological diseases like ischemic stroke may suggest potential neuroprotective applications for indole derivatives. NSC transplantation has shown promise in improving cerebral function and repairing brain damage, which could be an area of interest for the compound’s derivatives .

Antioxidant Properties

Indole derivatives are also known for their antioxidant activities. The ability to scavenge free radicals makes them candidates for research in diseases where oxidative stress is a contributing factor .

Antimicrobial Efficacy

The broad spectrum of biological activities of indole derivatives includes antimicrobial properties. These compounds have been studied for their effectiveness against a variety of microbial pathogens .

Antidiabetic Activity

Indole derivatives have been explored for their potential in managing diabetes. They have shown promise in various studies for their ability to modulate blood sugar levels and provide therapeutic benefits for diabetic patients .

Antimalarial Activity

The indole nucleus is also associated with antimalarial activity. Compounds containing this structure have been investigated for their efficacy against malaria, a disease caused by Plasmodium parasites .

Mécanisme D'action

Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3Z)-3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-8-4-1-5-10(14)9-12-11-6-2-3-7-13(11)16-15(12)18/h1-9,17H,(H,16,18)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJAFCLEWYTXRC-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2572675.png)

![tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2572676.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate](/img/structure/B2572679.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2572697.png)